![molecular formula C20H17NO2 B13366609 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide](/img/structure/B13366609.png)
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a naphthylmethoxy group attached to the phenyl ring, which is further connected to an acrylamide moiety
Méthodes De Préparation
The synthesis of 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide can be achieved through several routes. One common method involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride. In this case, the starting materials include 3-chloropropanoyl chloride and 1-naphthylmethanol. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane . Another method involves the reaction of acrylic acid with 1-naphthylmethanol under acidic conditions . Industrial production methods often utilize continuous flow processes to ensure high yield and efficiency while minimizing side-products .
Analyse Des Réactions Chimiques
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-[3-(1-Naphthylmethoxy)phenyl]acrylamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with cellular signaling pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
3-[3-(1-Naphthylmethoxy)phenyl]acrylamide can be compared with other similar compounds, such as:
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound has a similar structure but differs in the functional groups attached to the phenyl ring.
(2E)-3-(3-Fluorophenyl)-N-[3-(1-naphthylmethoxy)phenyl]acrylamide: This compound contains a fluorine atom on the phenyl ring, which can influence its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C20H17NO2 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
(Z)-3-[3-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C20H17NO2/c21-20(22)12-11-15-5-3-9-18(13-15)23-14-17-8-4-7-16-6-1-2-10-19(16)17/h1-13H,14H2,(H2,21,22)/b12-11- |
Clé InChI |
FWPKTEWTEDWBAM-QXMHVHEDSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)/C=C\C(=O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C=CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Ethylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366534.png)
![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366536.png)

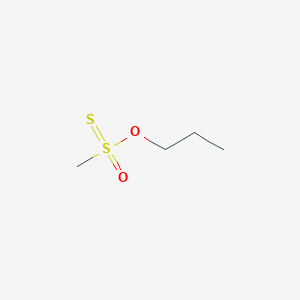
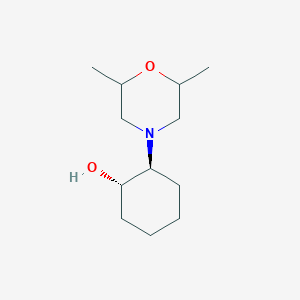
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
![2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13366562.png)
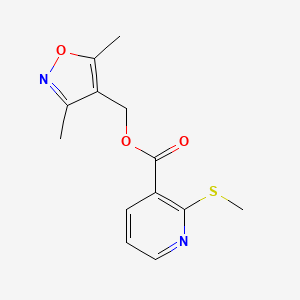
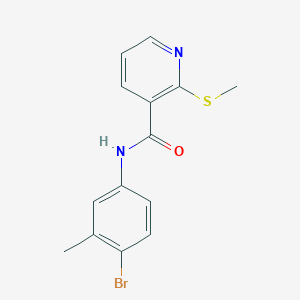

![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)
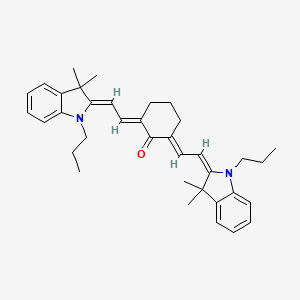
![3-{[(4-Ethoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B13366606.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B13366611.png)
